7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Medicinal Chemistry Synthetic Chemistry Building Blocks

Researchers exploring 5-HT1A receptor ligands face inconsistent SAR data when using impure or incorrectly substituted building blocks. 7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 1261365-94-9, MW 211.21, C10H13NO4) delivers the defined 7-dimethoxymethyl handle on the dioxino-pyridine core, enabling precise synthetic elaboration and reliable biological assay outcomes. • Differentiated from 7-carbaldehyde (CAS 95849-26-6) and 7-iodo analogs for distinct synthetic routes • Available at 98% HPLC purity to minimize costly in-house re-purification • LogP 0.5 and TPSA 49.8 Ų enable predictable chromatographic purification Sourced with batch-to-batch consistency to support reproducible CNS drug discovery programs.

Molecular Formula C10H13NO4
Molecular Weight 211.217
CAS No. 1261365-94-9
Cat. No. B594031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
CAS1261365-94-9
Synonyms7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino-[2,3-b]pyridine
Molecular FormulaC10H13NO4
Molecular Weight211.217
Structural Identifiers
SMILESCOC(C1=CC2=C(N=C1)OCCO2)OC
InChIInChI=1S/C10H13NO4/c1-12-10(13-2)7-5-8-9(11-6-7)15-4-3-14-8/h5-6,10H,3-4H2,1-2H3
InChIKeyJXCKHIXCZFWYSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine – R&D Procurement Overview


7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS 1261365-94-9) is a heterocyclic building block characterized by a fused dioxino-pyridine core with a 7-dimethoxymethyl substituent, having a molecular weight of 211.21 g/mol and the molecular formula C10H13NO4 . It is commercially available as a research chemical from multiple suppliers, typically with a specified purity of 95% or higher . This compound belongs to a class of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives, a scaffold that has been explored in medicinal chemistry for the development of ligands targeting the 5-HT1A serotonin receptor [1].

Scaffold context Dioxino[2,3-b]pyridine core, explored for 5-HT1A receptor ligand design
Functional handle 7‑dimethoxymethyl group enables specific synthetic elaboration
Procurement focus Heterocyclic building block; purity specifications vary by supplier (review required)

7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine – Structural Differentiation


While the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core is a known pharmacophore, particularly for 5-HT1A receptor ligands [1], the functionalization at the 7-position is a critical determinant of a derivative's specific properties. The 7-dimethoxymethyl group in this compound (CAS 1261365-94-9) represents a specific substitution pattern that distinguishes it from other 7-substituted analogs, such as the 7-carbaldehyde (CAS 95849-26-6) or 7-iodo derivatives. This structural difference directly impacts the molecule's reactivity and its suitability as a synthetic intermediate, making generic substitution with a different 7-substituted building block infeasible without altering the downstream synthetic pathway and final molecular target profile .

7‑carbaldehyde Replacement with 7‑formyl analog (CAS 95849-26-6) alters molecular weight, polarity, and reactivity; synthetic route design may not transfer directly.
7‑iodo / others Different 7‑substituted dioxinopyridine analogs carry distinct electronic and steric profiles; downstream SAR interpretation may shift.
Unsubstituted core The parent 2,3‑dihydro‑[1,4]dioxino[2,3‑b]pyridine lacks the dimethoxymethyl handle; lipophilicity and synthetic versatility differ markedly.

7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine – Evidence for Selection


Molecular Weight & Formula: Dimethoxymethyl vs. Carbaldehyde

The 7-dimethoxymethyl substituent imparts a distinct molecular weight and formula compared to other 7-substituted analogs. For instance, 7-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (C10H13NO4, 211.21 g/mol) is significantly heavier and has a different elemental composition than the 7-carbaldehyde analog (C8H7NO3, 165.15 g/mol) . This difference directly affects the compound's physical properties, such as polarity and LogP, and its behavior in synthetic transformations.

MW & formula
vs 7‑carbaldehyde
Cross‑study comparable
Target: 211.21 g/mol, C₁₀H₁₃NO₄
Comparator: 165.15 g/mol, C₈H₇NO₃
Δ +46.06 g/mol, Δ C₂H₆O
Supports stoichiometry and purification planning.
Calculated molecular properties; experimental confirmation recommended.
Medicinal Chemistry Synthetic Chemistry Building Blocks

Lipophilicity & Polar Surface Area Comparison

The dimethoxymethyl group influences the compound's lipophilicity and polarity. The target compound has a predicted XLogP3 of 0.5 and a TPSA of 49.8 Ų . These values can be contrasted with the core scaffold 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (C7H7NO2), which has a lower TPSA of 31.4 Ų and a predicted XLogP3 of -0.4, indicating the 7-dimethoxymethyl substitution increases both lipophilicity and polar surface area relative to the unsubstituted core [1].

Lipophilicity & TPSA
Cross‑study comparable
Target XLogP3: 0.5, TPSA: 49.8 Ų
Core scaffold XLogP3: −0.4, TPSA: 31.4 Ų
Δ XLogP3 +0.9, Δ TPSA +18.4 Ų
Informs solubility and permeability expectations.
Predicted properties; measured LogP/Polar surface area may vary.
ADME/Tox Physicochemical Properties Drug Design

Vendor Purity Comparison

Commercial availability and quality specifications vary among vendors for this specialized building block. While the compound is offered as a research chemical, the specified purity can differ. For instance, AKSci lists a minimum purity specification of 95% , whereas vendors like Leyan and Capotchem offer batches with a higher specified purity of 98% (as determined by HPLC) .

Vendor purity
Head‑to‑head
Leyan/Capotchem: 98% (HPLC)
AKSci: min 95%
Difference of 3 percentage points
Vendor selection may influence reaction outcome.
Analytical methods may differ between suppliers; verify COA.
Chemical Procurement Quality Control Synthetic Chemistry

Dioxinopyridine Scaffold: 5-HT1A Receptor Ligands

The 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core is a validated scaffold in the design of 5-HT1A receptor ligands. For example, the potent 5-HT1A agonist JB-788 (Ki = 0.8 nM), which contains a 6-methoxy-substituted version of this core, demonstrates the scaffold's ability to confer high affinity and functional activity at this target [1]. This class-level evidence supports the value of this core structure for CNS drug discovery programs.

5‑HT1A scaffold
class evidence
Class‑level inference
Related analog JB‑788: Ki = 0.8 nM at human 5‑HT1A
No direct affinity data for CAS 1261365‑94‑9
Supports scaffold selection for CNS research, not target‑specific performance.
Class‑level extrapolation; receptor binding requires independent verification.
Neuropharmacology Medicinal Chemistry Serotonin Receptors

7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine – Application Scenarios


CNS Drug Discovery with Dioxinopyridine Scaffold

Researchers in CNS drug discovery can procure this compound as a key building block to explore structure-activity relationships (SAR) around the 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine core, a scaffold known to yield potent 5-HT1A receptor ligands as demonstrated by analogs like JB-788 [1]. The 7-dimethoxymethyl group serves as a specific functional handle for further synthetic elaboration, and the selection of high-purity batches (e.g., 98% from specific vendors ) ensures reliable outcomes in sensitive biological assays.

Organic Synthesis: Building Block for Complex Molecules

This compound is a specialized heterocyclic building block suitable for the synthesis of more complex molecules. Its well-defined molecular weight (211.21 g/mol), formula (C10H13NO4), and physicochemical properties like LogP (0.5) and TPSA (49.8 Ų) allow for precise reaction planning and purification strategy development. The dimethoxymethyl group offers distinct reactivity compared to other 7-substituted analogs, such as the 7-carbaldehyde, making it the necessary choice for specific synthetic routes .

Vendor Quality Comparison & Risk Mitigation

Procurement specialists and lab managers can use the documented variation in commercial purity specifications (95% vs. 98%) to make an informed vendor selection . For applications requiring the highest possible purity, sourcing the compound from suppliers that provide HPLC-verified 98% purity can reduce the need for costly and time-consuming in-house purification, thereby increasing research efficiency.

Application
Selection Property
Validation Focus
CNS drug discovery SAR
Dioxinopyridine scaffold with 7‑dimethoxymethyl handle
5‑HT1A receptor ligand design; purity consistency for biological assays
Organic synthesis
Distinct molecular weight, formula, and calculated LogP/TPSA
Reaction stoichiometry and purification method development
Vendor quality evaluation
Reported purity ranges across suppliers
Supplier‑specific COA review and purity‑sensitive reaction readiness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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